LY344864 HCl LY344864 HCl LY344864 is a selective 5-HT1F receptor agonist with an affinity of 6 nM (Ki) at the recently cloned 5-HT1F receptor. LY344864 possesses little affinity for the 56 other serotonergic and non-serotonergic neuronal binding sites examined. LY344864 was shown to be a full agonist producing an effect similar in magnitude to serotonin itself.
Brand Name: Vulcanchem
CAS No.: 186544-26-3
VCID:
InChI: InChI=1S/C21H22FN3O.ClH/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13;/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26);1H/t16-;/m1./s1
SMILES: CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F.Cl
Molecular Formula: C21H23ClFN3O
Molecular Weight: 387.8834

LY344864 HCl

CAS No.: 186544-26-3

Inhibitors

VCID:

Molecular Formula: C21H23ClFN3O

Molecular Weight: 387.8834

Purity: >98% (or refer to the Certificate of Analysis)

LY344864 HCl - 186544-26-3

CAS No. 186544-26-3
Product Name LY344864 HCl
Molecular Formula C21H23ClFN3O
Molecular Weight 387.8834
IUPAC Name N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide;hydrochloride
Standard InChI InChI=1S/C21H22FN3O.ClH/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13;/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26);1H/t16-;/m1./s1
Standard InChIKey OKUHLSYESBLBCP-PKLMIRHRSA-N
SMILES CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F.Cl
Appearance Solid powder
Description LY344864 is a selective 5-HT1F receptor agonist with an affinity of 6 nM (Ki) at the recently cloned 5-HT1F receptor. LY344864 possesses little affinity for the 56 other serotonergic and non-serotonergic neuronal binding sites examined. LY344864 was shown to be a full agonist producing an effect similar in magnitude to serotonin itself.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms LY-344864; LY344864; LY 344864; LY-344864 HCl; LY-344864 hydrochloride
Reference 1: Garrett SM, Whitaker RM, Beeson CC, Schnellmann RG. Agonism of the 5-hydroxytryptamine 1F receptor promotes mitochondrial biogenesis and recovery from acute kidney injury. J Pharmacol Exp Ther. 2014 Aug;350(2):257-64. doi: 10.1124/jpet.114.214700. Epub 2014 May 21. PubMed PMID: 24849926; PubMed Central PMCID: PMC4109485.
2: Mitsikostas DD, Tfelt-Hansen P. Targeting to 5-HT1F receptor subtype for migraine treatment: lessons from the past, implications for the future. Cent Nerv Syst Agents Med Chem. 2012 Dec;12(4):241-9. Review. PubMed PMID: 22934751.
3: Amrutkar DV, Ploug KB, Hay-Schmidt A, Porreca F, Olesen J, Jansen-Olesen I. mRNA expression of 5-hydroxytryptamine 1B, 1D, and 1F receptors and their role in controlling the release of calcitonin gene-related peptide in the rat trigeminovascular system. Pain. 2012 Apr;153(4):830-8. doi: 10.1016/j.pain.2012.01.005. Epub 2012 Feb 4. PubMed PMID: 22305629.
4: Janssen P, Tack J, Sifrim D, Meulemans AL, Lefebvre RA. Influence of 5-HT1 receptor agonists on feline stomach relaxation. Eur J Pharmacol. 2004 May 25;492(2-3):259-67. PubMed PMID: 15178373.
5: Guzzo PR, Buckle RN, Chou M, Dinn SR, Flaugh ME, Kiefer AD Jr, Ryter KT, Sampognaro AJ, Tregay SW, Xu YC. Preparation of 8-Amido-2-dimethylamino-1,2,3,4-tetrahydro-2-dibenzofurans and several fluorinated derivatives via [3,3]-sigmatropic rearrangement of O-aryloximes. J Org Chem. 2003 Feb 7;68(3):770-8. PubMed PMID: 12558398.
6: Mitsikostas DD, Sanchez del Rio M, Waeber C. 5-Hydroxytryptamine(1B/1D) and 5-hydroxytryptamine1F receptors inhibit capsaicin-induced c-fos immunoreactivity within mouse trigeminal nucleus caudalis. Cephalalgia. 2002 Jun;22(5):384-94. PubMed PMID: 12110114.
7: Watts SW. Serotonin-induced contraction in mesenteric resistance arteries: signaling and changes in deoxycorticosterone acetate-salt hypertension. Hypertension. 2002 Mar 1;39(3):825-9. PubMed PMID: 11897772.
8: Elhusseiny A, Hamel E. Sumatriptan elicits both constriction and dilation in human and bovine brain intracortical arterioles. Br J Pharmacol. 2001 Jan;132(1):55-62. PubMed PMID: 11156561; PubMed Central PMCID: PMC1572524.
9: Cohen ML, Schenck K. 5-Hydroxytryptamine(1F) receptors do not participate in vasoconstriction: lack of vasoconstriction to LY344864, a selective serotonin(1F) receptor agonist in rabbit saphenous vein. J Pharmacol Exp Ther. 1999 Sep;290(3):935-9. PubMed PMID: 10454462.
10: Mitsikostas DD, Sanchez del Rio M, Moskowitz MA, Waeber C. Both 5-HT1B and 5-HT1F receptors modulate c-fos expression within rat trigeminal nucleus caudalis. Eur J Pharmacol. 1999 Mar 26;369(3):271-7. PubMed PMID: 10225363.
11: Phebus LA, Johnson KW, Zgombick JM, Gilbert PJ, Van Belle K, Mancuso V, Nelson DL, Calligaro DO, Kiefer AD Jr, Branchek TA, Flaugh ME. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine. Life Sci. 1997;61(21):2117-26. PubMed PMID: 9395253.
PubChem Compound 56972176
Last Modified Nov 11 2021
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